

Technical Guide on the Physicochemical Properties of RPH-2823

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Compound of Interest

Compound Name: **RPH-2823**

Cat. No.: **B1663310**

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Disclaimer: Publicly available scientific literature and databases do not contain specific solubility and stability data for a compound designated "**RPH-2823**" as of the latest update. The following is a representative technical guide developed for a hypothetical compound, designated Compound-X, to illustrate the requested data presentation, experimental protocols, and visualizations for a drug development professional audience.

An In-Depth Technical Guide to the Solubility and Stability of Compound-X

This document provides a comprehensive overview of the aqueous solubility and chemical stability of Compound-X, a novel kinase inhibitor under investigation. The data presented herein are crucial for guiding formulation development, predicting *in vivo* behavior, and establishing appropriate storage conditions.

Solubility Data

The solubility of a compound is a critical determinant of its oral bioavailability and dissolution rate.^[1] The equilibrium solubility of Compound-X was determined in various pharmaceutically relevant media.

Table 1: Equilibrium Solubility of Compound-X at 37 °C

Solvent/Medium	pH	Solubility (µg/mL)	Method
Deionized Water	7.0	5.2 ± 0.4	Shake-Flask
0.1 N HCl	1.2	> 1000	Shake-Flask
Phosphate Buffer	6.8	15.8 ± 1.1	Shake-Flask
Fasted State			
Simulated Intestinal Fluid (FaSSIF)	6.5	25.3 ± 2.5	Shake-Flask
Fed State Simulated Intestinal Fluid (FeSSIF)	5.0	450.7 ± 15.2	Shake-Flask

Data are presented as mean ± standard deviation (n=3).

Stability Data

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation studies were conducted to identify potential degradation products and demonstrate the specificity of the analytical methods used.[2][4]

Table 2: Stability of Compound-X under Forced Degradation Conditions

Condition	Duration	Assay (% Initial)	Major Degradant (% Peak Area)
Acid Hydrolysis (0.1 N HCl, 60 °C)	24 hours	85.2%	12.1% (DP-1)
Base Hydrolysis (0.1 N NaOH, 60 °C)	24 hours	91.5%	6.8% (DP-2)
Oxidation (3% H ₂ O ₂ , RT)	48 hours	88.1%	9.5% (DP-3)
Thermal (80 °C, solid state)	7 days	98.9%	< 0.5%
Photolytic (ICH Q1B, solid state)	7 days	99.2%	Not Detected

DP = Degradation Product. Assay and degradation products were quantified using a stability-indicating HPLC method.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

3.1 Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic equilibrium solubility.[1][5][6]

- Preparation: An excess amount of solid Compound-X (approx. 5 mg) is added to 2 mL of the desired solvent medium in a glass vial.
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker set to 37 °C for 48 hours to ensure equilibrium is reached.[6]
- Phase Separation: After agitation, the samples are allowed to stand for 1 hour. The supernatant is then separated from the undissolved solid by centrifugation at 14,000 rpm for 20 minutes.

- Quantification: An aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent (e.g., 50:50 acetonitrile:water), and the concentration of Compound-X is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]

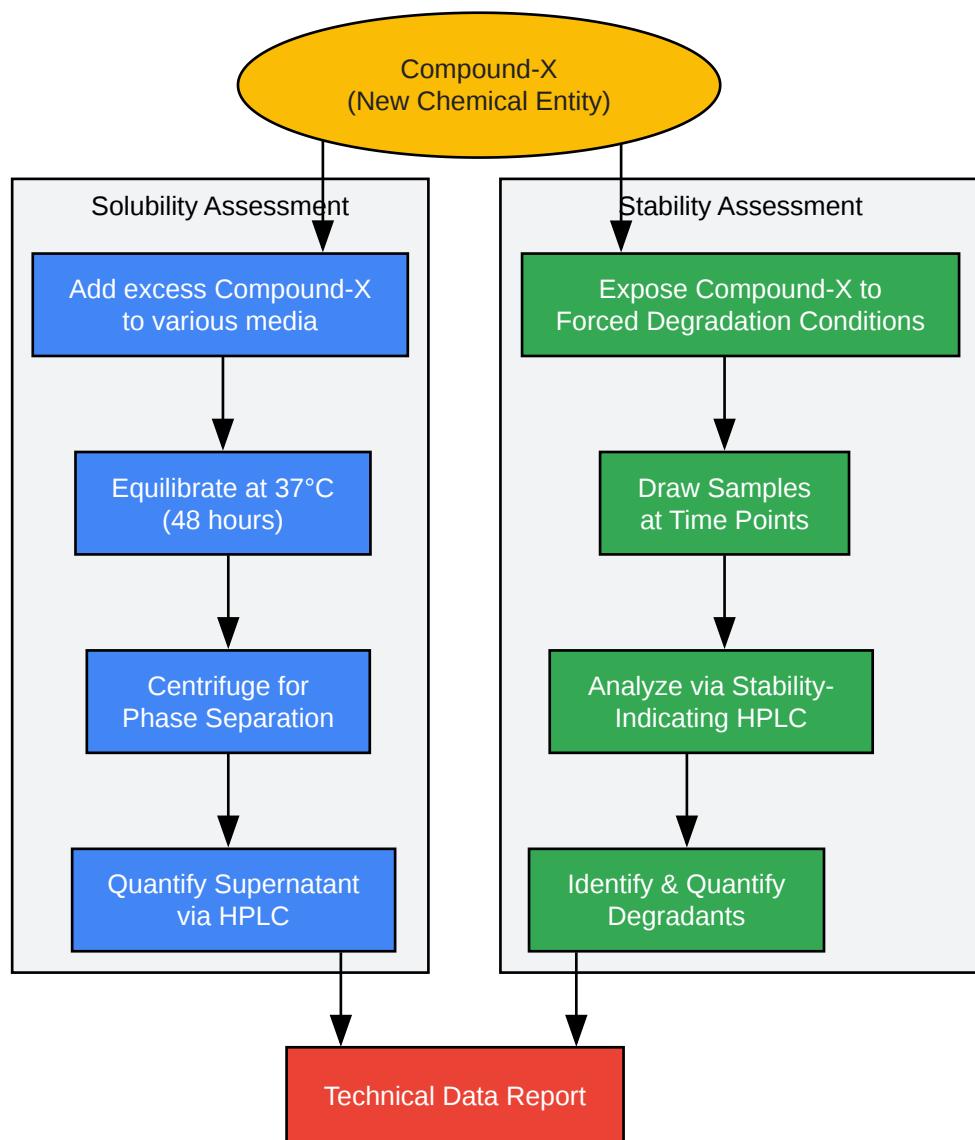
3.2 Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure used to detect and quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2][8][9]

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
- Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate the intact API from all potential degradation products.[4]

Diagram 1: Experimental Workflow for Solubility and Stability Testing

This diagram illustrates the sequential process for evaluating the core physicochemical properties of a new chemical entity like Compound-X.

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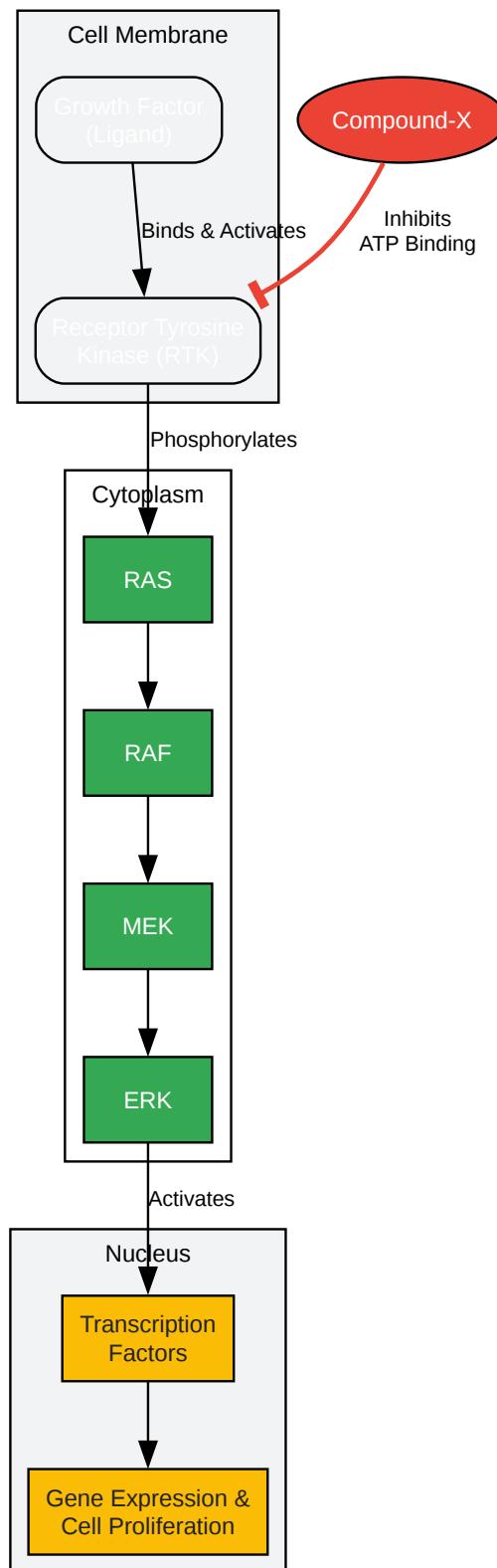
Caption: Workflow for Physicochemical Profiling.

Hypothetical Signaling Pathway

For the purposes of this guide, Compound-X is conceptualized as an inhibitor of a receptor tyrosine kinase (RTK) involved in oncogenesis. Its mechanism of action involves blocking the ATP-binding site of the kinase, thereby preventing downstream signal transduction that leads to cell proliferation.

Diagram 2: Hypothetical Kinase Inhibition Pathway

The following diagram depicts the proposed mechanism of action for Compound-X, showing its intervention in a generic RTK signaling cascade.



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Caption: Inhibition of RTK Signaling by Compound-X.

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